3-(3,4-Dimethoxyphenylamino)-propylamine

Description

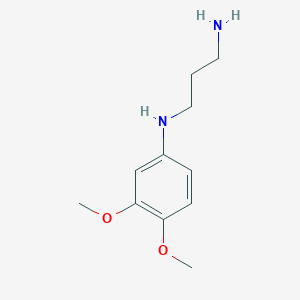

3-(3,4-Dimethoxyphenylamino)-propylamine (CAS 14773-42-3), also known as 3,4-dimethoxybenzenepropanamine, is a tertiary amine characterized by a propylamine backbone substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol . The compound is a constituent of Piper arboricola and has been synthesized via condensation of α-chloro-3,4-dihydroxyacetophenone with propylamine in ethanol or isopropanol at 60–80°C, followed by hydrochloric acid treatment . Physical properties include a boiling point of 151–158°C (under reduced pressure) for the free base and a hydrochloride derivative melting point of 166–167°C .

Structurally, the 3,4-dimethoxy substituents on the aromatic ring enhance electron-donating effects, influencing reactivity and interactions with biological targets. This compound has been studied in alkaloid chemistry and as a precursor for pharmaceutical intermediates .

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N'-(3,4-dimethoxyphenyl)propane-1,3-diamine |

InChI |

InChI=1S/C11H18N2O2/c1-14-10-5-4-9(8-11(10)15-2)13-7-3-6-12/h4-5,8,13H,3,6-7,12H2,1-2H3 |

InChI Key |

PBRGNTRQJOCNCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NCCCN)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Bioactivity: The 3,4-dimethoxy group in the target compound contrasts with the methylenedioxy group in 3,4-methylenedioxyphenylisopropylamine. In anti-proliferative studies, PAPA/NO releases nitric oxide (NO) to inhibit melanoma cell growth, whereas 3-(dimethylamino)propylamine derivatives (e.g., sulfa QACs) demonstrate antimicrobial activity via quaternary ammonium salt formation .

Amine Chain Modifications: Replacing the dimethylamino group in 3-(dimethylamino)propylamine with a diethylamino group (as in 3-(diethylamino)propylamine) reduces anti-cancer potency but retains selectivity for head and neck squamous cell carcinoma (HNSCC) .

Synthetic Routes: The target compound is synthesized via condensation reactions , whereas 3-(dimethylamino)propylamine derivatives are prepared through sulfonylation of amines . PAPA/NO requires NO-adduct formation under controlled conditions .

Anti-Proliferative Activity

- PAPA/NO inhibits A375 melanoma cell DNA synthesis (IC₅₀ = 44 µM) via NO release, with oxymyoglobin reversing this effect by scavenging NO .

- 3-(Diethylamino)propylamine analogues show selectivity for AMC-HN4 cells over other cancer lines, with potency linked to substituent bulk and hydrogen-bonding capacity .

Structural-Activity Relationships (SAR)

- Electron-donating groups (e.g., methoxy) enhance stability and receptor interactions in aromatic amines.

- Amine chain length and substitution (e.g., dimethyl vs. diethyl) critically influence selectivity and potency in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.